Siderin

説明

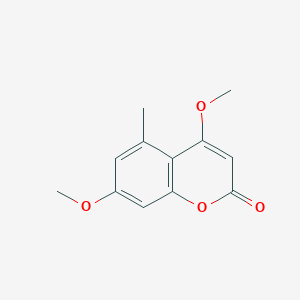

Structure

2D Structure

3D Structure

特性

CAS番号 |

53377-54-1 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC名 |

4,7-dimethoxy-5-methylchromen-2-one |

InChI |

InChI=1S/C12H12O4/c1-7-4-8(14-2)5-10-12(7)9(15-3)6-11(13)16-10/h4-6H,1-3H3 |

InChIキー |

LLTOPKQGFAAMKH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1C(=CC(=O)O2)OC)OC |

製品の起源 |

United States |

Chemical Properties and Structure of Siderin

Siderin is a coumarin (B35378) derivative with a defined chemical structure. Its systematic name is 4,7-dimethoxy-5-methyl-2H-chromen-2-one. medkoo.complantaedb.com

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | medkoo.comwikipedia.orgplantaedb.comtargetmol.comwikiwand.com |

| Molecular Weight | 220.22 g/mol or 220.224 g·mol⁻¹ | medkoo.comwikipedia.orgplantaedb.comtargetmol.comwikiwand.com |

| CAS Number | 53377-54-1 | medkoo.comwikipedia.orgplantaedb.comtargetmol.com |

| IUPAC Name | 4,7-dimethoxy-5-methyl-2H-chromen-2-one | medkoo.complantaedb.com |

| 4,7-Dimethoxy-5-methyl-2H-1-benzopyran-2-one | wikipedia.orgplantaedb.com | |

| PubChem CID | 185740 | wikipedia.org |

| InChI Key | LLTOPKQGFAAMKH-UHFFFAOYSA-N | medkoo.comwikipedia.orgplantaedb.com |

The structure of this compound features a coumarin core with methoxy (B1213986) groups at positions 4 and 7, and a methyl group at position 5. medkoo.complantaedb.com This specific arrangement of substituents contributes to its unique chemical and biological properties.

Natural Sources and Isolation

Siderin has been isolated from various natural sources, highlighting its presence across different kingdoms of life.

| Source Organism | Type | Reference |

| Aspergillus versicolor | Endophytic Fungus | wikipedia.org |

| Halimeda opuntia (from which A. versicolor was isolated) | Green Alga | wikipedia.org |

| Toona ciliata | Plant | tandfonline.com |

| Various plant species, particularly within the Apiaceae family | Plants | medkoo.com |

The isolation of this compound from these diverse sources typically involves extraction using organic solvents, followed by various chromatographic techniques to purify the compound. researchgate.net The specific isolation methods may vary depending on the source material and the concentration of this compound present.

Biological Activities Relevant to Chemical Biology

Research findings indicate that Siderin possesses biological activities that are of interest in chemical biology, particularly concerning its interactions with cellular processes and macromolecules. One reported activity is the inhibition of Photosystem II. targetmol.com In isolated spinach chloroplasts, this compound has been shown to effectively impede ATP synthesis and chloroplast electron transport, which are fundamental processes in photosynthesis. targetmol.com This suggests that this compound interferes with the electron transport chain within the chloroplast, providing a point of investigation for understanding the biochemistry of Photosystem II and the impact of small molecules on this complex.

Other reported biological activities include potential antimicrobial, antioxidant, and anticancer effects. medkoo.com From a chemical biology perspective, these activities suggest potential interactions with enzymes, signaling pathways, or cellular components involved in microbial growth, oxidative stress response, or cell proliferation. Investigating the molecular basis of these effects, such as identifying specific protein targets or enzymatic inhibition, falls within the scope of chemical biology research on this compound.

Biosynthesis of Siderin

While detailed studies specifically on the biosynthesis of Siderin are limited in the provided search results, general pathways for coumarin (B35378) biosynthesis offer insights into its potential formation. Coumarins are generally synthesized via the phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds. oup.combiorxiv.org Some coumarins are also synthesized via polyketide synthase pathways. biorxiv.org

In plants, the biosynthesis of coumarins like scopoletin (B1681571), fraxetin (B1674051), and sideretin (a related coumarin) involves enzymes such as hydroxylases and reductases acting on intermediates derived from the phenylpropanoid pathway. oup.com A type III polyketide synthase has been implicated in the biosynthesis of related coumarins in plants like Gerbera hybrid. biorxiv.org Given that this compound is a methoxylated and methylated coumarin, its biosynthesis likely involves similar enzymatic modifications, including O-methylation and potentially C-methylation steps, acting on a precursor coumarin scaffold. Further research is needed to fully elucidate the specific biosynthetic pathway and the enzymes responsible for this compound production in its natural sources.

Biological and Ecological Interactions of Siderin

Role in Producer Organism Physiology (e.g., Plant-Microbe Interactions)

Siderin, identified as a coumarin (B35378) derivative, is produced by the endophytic fungus Aspergillus versicolor. wikipedia.org This fungus has been found in association with the green alga Halimeda opuntia. wikipedia.org The production of such secondary metabolites by endophytic fungi can play a role in the interactions between the fungus and its host organism, potentially influencing the host's physiology or defense mechanisms.

Sideretin, a hydroxycoumarin, is notable for its role in plant physiology, particularly in Arabidopsis thaliana. It is described as the primary molecule exuded by the roots of Arabidopsis thaliana in response to iron deficiency. nih.gov This exudation is a physiological response by the plant to mobilize iron from the soil, which is often a limiting nutrient. The release of Sideretin into the rhizosphere can influence the complex interactions between the plant roots and the surrounding microbial communities. researchgate.netnih.govapsnet.orgfrontiersin.org While siderophores produced by microbes are well-known for their role in iron acquisition researchgate.netnih.govapsnet.org, Sideretin represents a plant-produced compound involved in the plant's strategy for iron uptake.

Ecological Functions in Biotic and Abiotic Environments

The biological activities of this compound and Sideretin suggest potential ecological functions. This compound's identification as a Photosystem II inhibitor glpbio.com implies a possible role in mediating interactions within its environment. As a PSII inhibitor, this compound could affect photosynthetic organisms, potentially acting as a deterrent to herbivores or competing photosynthetic microbes. The production of this compound by an endophytic fungus within an alga wikipedia.org suggests a potential role in the ecological relationship between these organisms, possibly influencing the alga's susceptibility to other organisms or environmental factors.

Sideretin's release by plant roots in response to iron deficiency highlights its function in the plant's adaptation to abiotic stress (iron-limited soil conditions). nih.gov The exudation of Sideretin into the rhizosphere can alter the chemical environment of the soil directly surrounding the roots, potentially affecting the solubility and availability of iron. This, in turn, can influence the composition and activity of the rhizosphere microbiome, impacting plant-microbe interactions related to nutrient acquisition and plant health. researchgate.netnih.govapsnet.orgfrontiersin.org

Mechanisms of Intermediary Metabolism and Environmental Degradation in Biological Systems

Information specifically detailing the intermediary metabolism and environmental degradation of this compound (coumarin derivative) and Sideretin (hydroxycoumarin) in biological systems is limited in the provided search results. General metabolic pathways for coumarins in plants and microbes are known, often involving hydroxylation, methylation, and glycosylation, followed by ring cleavage. However, the precise enzymatic pathways and degradation products for this compound and Sideretin require further investigation.

It is important to distinguish the metabolism and degradation of these coumarin derivatives from that of hemothis compound. Hemothis compound is an iron storage complex derived from the degradation of ferritin, primarily discussed in the context of iron overload in biological tissues. nih.govnih.govgeeksforgeeks.orgsrce.hrnih.govmriquestions.comuclahealth.orgnih.gov The degradation of ferritin to form hemothis compound involves lysosomal proteolysis and chemical degradation of the ferritin core. nih.gov This process is related to iron homeostasis and toxicity, which is distinct from the metabolic fate of coumarin compounds like this compound and Sideretin.

This compound Interactions with other Biomolecules (e.g., Proteins, Nucleic Acids)

Research into the interactions of this compound with other biomolecules has begun to shed light on its mechanisms of action. This compound has been investigated for its potential interactions with proteins, specifically in the context of molecular docking studies. One study explored the interaction of this compound, among other phytochemicals, with the SARS-CoV-2 main protease (Mpro), suggesting potential binding affinities. researchgate.net This indicates that this compound can interact with specific protein targets, which aligns with its observed biological activity as a Photosystem II inhibitor, where it would interact with proteins within the photosynthetic machinery. glpbio.com

Advanced Research Topics and Future Directions in Siderin Chemistry

Structure-Activity Relationship (SAR) Studies of Siderin and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how modifications to a molecule's structure affect its biological activity. For compounds like this compound, which have shown potential biological activities such as cell growth inhibition, SAR studies are crucial for identifying key structural features responsible for these effects and for designing derivatives with improved potency, selectivity, or other desirable properties. up.ptmdpi.com Research in this area involves synthesizing various this compound derivatives with targeted structural changes and then evaluating their biological activities in relevant assays. up.ptmdpi.com By correlating the observed activities with the specific structural modifications, researchers can develop models that predict the activity of new, unsynthesized derivatives and guide the rational design of more effective compounds. up.ptmdpi.com The goal is to elucidate the relationship between the chemical structure of this compound and its derivatives and their interactions with biological targets, ultimately paving the way for potential applications. mdpi.com

Development of Novel Synthetic Catalytic Systems for this compound Production

The synthesis of natural products like this compound can be complex and may involve multiple steps. Research into novel synthetic catalytic systems aims to develop more efficient, selective, and environmentally friendly methods for producing this compound and its derivatives. This involves exploring new catalysts or optimizing existing catalytic processes to improve reaction yields, reduce reaction times, and minimize the generation of byproducts. While general research exists on the synthesis of coumarins and the use of various catalytic systems, including iron-based catalysts and hydrothermal methods, specific details on novel catalytic systems specifically developed for this compound production were not extensively detailed in the reviewed literature. acs.orgresearchgate.netcmu.edumdpi.commdpi.comrsc.org However, the broader field of catalysis in organic synthesis, particularly the use of earth-abundant and less toxic metals like iron, is an active area of research that could potentially be applied to this compound synthesis. cmu.edumdpi.comrsc.org Future directions may involve designing catalysts that facilitate key bond formations in the this compound structure with high efficiency and stereoselectivity, potentially utilizing principles from biomimetic catalysis inspired by natural biosynthetic pathways.

Application of Omics Technologies to this compound Biosynthesis Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools for understanding the complex biological processes underlying the biosynthesis of natural compounds like this compound in organisms such as Arabidopsis thaliana. bmrb.ioisaaa.orgslideshare.netmdpi.comnih.govmdpi.comfrontiersin.orgnih.govhumanspecificresearch.org

Genomics can help identify the genes encoding the enzymes involved in the this compound biosynthetic pathway. bmrb.ioisaaa.orgslideshare.netmdpi.comnih.govmdpi.comfrontiersin.orgnih.govhumanspecificresearch.org

Transcriptomics can reveal the gene expression patterns associated with this compound production, indicating which genes are active under specific conditions, such as iron deficiency in Arabidopsis thaliana. nih.govisaaa.orgslideshare.netmdpi.comnih.govmdpi.comfrontiersin.orgnih.govhumanspecificresearch.org

Proteomics can identify and quantify the enzymes translated from these genes, providing insight into the functional machinery of the biosynthetic pathway. bmrb.ioisaaa.orgslideshare.netmdpi.comnih.govmdpi.comfrontiersin.orgnih.govhumanspecificresearch.org

Metabolomics , which focuses on the complete set of small molecules (metabolites) in an organism, can directly measure this compound levels and identify potential intermediate compounds in its synthesis pathway. bmrb.ioisaaa.orgslideshare.netmdpi.comnih.govmdpi.comfrontiersin.orgnih.govhumanspecificresearch.org

By integrating data from these different omics layers, researchers can gain a holistic view of this compound biosynthesis, from the genetic blueprint to the final product. mdpi.comnih.govnih.gov This integrated approach can help identify regulatory mechanisms, discover novel enzymes, and potentially enable metabolic engineering strategies to enhance this compound production in host organisms or heterologous systems. mdpi.comnih.gov

Environmental Fate and Persistence Studies of this compound in Various Ecosystems

Understanding the environmental fate and persistence of this compound is crucial for assessing its potential ecological impact, especially considering its natural occurrence and potential for broader applications. Environmental fate studies investigate how a compound behaves in different environmental compartments such as soil, water, and air. This includes examining processes like degradation (e.g., microbial, photolytic, hydrolytic), adsorption to soil particles, leaching into groundwater, and volatilization into the atmosphere. Persistence refers to the length of time a compound remains in the environment before being degraded. While general principles regarding the environmental fate of organic compounds like aromatic nitro compounds exist, noting their resistance to hydrolysis and potential for photolytic and microbial degradation, specific studies detailing the environmental fate and persistence of this compound (the coumarin) in various ecosystems were not prominently featured in the search results. epa.govwho.int Future research is needed to specifically evaluate this compound's behavior under different environmental conditions, including its susceptibility to biodegradation in various soil and water types, its potential for bioaccumulation in organisms, and its transport and transformation in the environment. epa.gov Such studies are essential for conducting comprehensive environmental risk assessments.

Q & A

Q. What are the key elements of a rigorous discussion section when publishing contradictory findings about this compound's antioxidant vs. pro-oxidant effects?

- Methodological Answer :

- Contextualize Results : Compare findings to prior studies, highlighting methodological differences (e.g., cell type specificity, assay sensitivity).

- Mechanistic Hypotheses : Propose models reconciling contradictions (e.g., concentration-dependent dual roles).

- Future Directions : Recommend studies using genetic knockouts or advanced imaging (e.g., TEM for subcellular localization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。